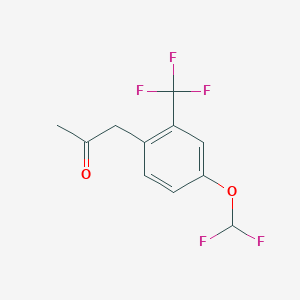

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one

Description

1-(4-(Difluoromethoxy)-2-(trifluoromethyl)phenyl)propan-2-one (CAS: 1804148-11-5) is a fluorinated aromatic ketone with the molecular formula C₁₁H₉F₅O₂ and a molar mass of 268.18 g/mol . Its structure features a propan-2-one backbone attached to a phenyl ring substituted with a difluoromethoxy (-OCF₂H) group at the para-position and a trifluoromethyl (-CF₃) group at the ortho-position (Figure 1). Predicted physical properties include a density of 1.310±0.06 g/cm³ and a boiling point of 249.3±40.0 °C . The compound’s fluorine-rich substituents confer high electronegativity and lipophilicity, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C11H9F5O2 |

|---|---|

Molecular Weight |

268.18 g/mol |

IUPAC Name |

1-[4-(difluoromethoxy)-2-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5O2/c1-6(17)4-7-2-3-8(18-10(12)13)5-9(7)11(14,15)16/h2-3,5,10H,4H2,1H3 |

InChI Key |

HZRFVZBOZVMYMU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)OC(F)F)C(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: Substitution Pattern Effects

- 1-(2-(Difluoromethoxy)-6-(Trifluoromethyl)phenyl)propan-2-one (CAS: 1804272-09-0) This isomer shares the same molecular formula (C₁₁H₉F₅O₂) and molar mass as the target compound but differs in substituent placement: the difluoromethoxy group is at position 2, and the trifluoromethyl group is at position 6 . While physical data (e.g., boiling point) are unavailable, positional isomerism likely alters electronic effects and steric hindrance.

Trifluoromethyl-Substituted Ketones

- 1-(3-(Trifluoromethyl)phenyl)propan-2-one

A key intermediate in fenfluramine synthesis (), this compound lacks the difluoromethoxy group but retains the -CF₃ substituent at position 3 . The absence of para-difluoromethoxy reduces polarity, possibly lowering solubility compared to the target compound. Its role in reductive amination highlights reactivity differences: the meta-CF₃ group may stabilize intermediates via electron-withdrawing effects, whereas the ortho-CF₃ in the target compound could sterically hinder nucleophilic attacks .

Sulfoxonium Ylides

- 1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(Trifluoromethyl)phenyl)propan-2-one

Synthesized via palladium catalysis (86% yield), this compound replaces the difluoromethoxy group with a sulfoxonium ylide (-S(O)(Me)₂) . The ylide introduces a strong electron-withdrawing group, enhancing electrophilicity at the carbonyl carbon. This contrasts with the target compound’s -OCF₂H , which is less electron-withdrawing. The sulfoxonium derivative’s higher reactivity is evidenced by its use in cross-coupling reactions, unlike the target ketone, which may serve as a stable intermediate .

Enone Derivatives

- 1-(4-Hydroxyphenyl)-3-(3-Trifluoromethylphenyl)prop-2-en-1-one This α,β-unsaturated ketone (enone) features a conjugated double bond, enabling resonance stabilization and participation in Michael addition reactions . The target compound’s saturated propan-2-one backbone lacks this reactivity, making it less suitable for conjugate addition but more stable under basic conditions. The -CF₃ group in both compounds enhances lipophilicity, but the enone’s extended π-system allows for UV absorption, useful in spectroscopic analysis .

Table 1: Key Properties of 1-(4-(Difluoromethoxy)-2-(Trifluoromethyl)phenyl)propan-2-one and Analogues

Functional and Application Differences

- Pharmaceutical Relevance: The target compound’s -OCF₂H and -CF₃ groups may improve metabolic stability compared to non-fluorinated analogues, as seen in fenfluramine intermediates .

- Synthetic Utility : Sulfoxonium ylides () exhibit superior reactivity in metal-catalyzed reactions, whereas the target compound’s stability suits stepwise syntheses.

- Material Science : Fluorinated ketones like the target compound are explored for low-surface-energy coatings, leveraging fluorine’s hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.